Product packaging for 2-Bromo-3-methylanthracene-9,10-dione(Cat. No.:CAS No. 84-44-6)

2-Bromo-3-methylanthracene-9,10-dione

Cat. No.: B3057690
CAS No.: 84-44-6
M. Wt: 301.13 g/mol
InChI Key: IXIDAURFOMZGCN-UHFFFAOYSA-N
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Description

2-Bromo-3-methylanthracene-9,10-dione (CAS 84-44-6) is a brominated anthraquinone derivative of significant interest in chemical and biochemical research. With a molecular formula of C 15 H 9 BrO 2 and a molecular weight of 301.13 g/mol, this compound serves as a versatile building block in organic synthesis and a key intermediate for developing bioactive molecules . In pharmaceutical research, derivatives of anthracene-9,10-dione are extensively investigated for their anticancer properties. Structural analogs of this core scaffold have been designed and evaluated as potential p53 activators for challenging conditions like glioblastoma multiforme, and as inhibitors of the urokinase receptor (uPAR), a key target in blocking tumor invasion and metastasis . The compound's structure also makes it a candidate for use in Surface Enhanced Raman Spectroscopic (SERS) investigations to study the orientation and adsorption behavior of molecules on metal surfaces like silver nanoparticles, providing valuable insights into interaction mechanisms . Furthermore, anthraquinone derivatives are recognized as traditional fluorescent cores, with ongoing research exploring their application in the development of new fluorescent probes for bioimaging, such as specific mitochondria targeting in living cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for handling information. The compound has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrO2 B3057690 2-Bromo-3-methylanthracene-9,10-dione CAS No. 84-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIDAURFOMZGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335074
Record name 2-Bromo-3-methylanthraquinone
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URL https://comptox.epa.gov/dashboard/DTXSID30335074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-44-6
Record name 2-Bromo-3-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Methylanthracene 9,10 Dione Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry for studying the properties of molecules. DFT calculations allow for the accurate prediction of various molecular properties, including geometries, vibrational frequencies, and electronic characteristics. researchgate.net

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For analogs of 2-bromo-3-methylanthracene-9,10-dione, DFT methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to determine these optimized structures. researchgate.net The resulting geometric parameters, such as bond lengths and bond angles, provide a detailed picture of the molecule's three-dimensional shape.

The introduction of substituents like a bromine atom and a methyl group onto the anthracene-9,10-dione core influences the electronic distribution and geometry. Halogenation and charging of the molecule can affect bond lengths and angles, which in turn alters the total ground state energy and bond energy. researchgate.net For instance, studies on brominated 9,10-diphenylanthracene (B110198), a related compound, show that the halogenated molecule has a lower total ground state energy compared to the unsubstituted molecule, indicating greater stability. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Substituted Anthracene (B1667546) Analog This table presents typical data obtained from DFT geometry optimization for an analog. Specific values for this compound would require a dedicated calculation.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.22 Å
Bond LengthC-Br~1.90 Å
Bond LengthC-C (aromatic)~1.39 - 1.42 Å
Bond AngleC-C-C (in ring)~119° - 121°
Bond AngleO=C-C~121°

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.govnsf.gov Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond. These theoretical spectra can be compared with experimental data obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy for validation. nih.gov

Often, calculated vibrational frequencies are systematically higher than the experimental values due to the calculation being performed on a single molecule in the gas phase at zero Kelvin and the neglect of anharmonicity. To achieve better agreement with experimental results, computed frequencies are often multiplied by a scaling factor. nih.goviarjset.com A good coherence between the observed and calculated spectra confirms the accuracy of the computational model and allows for a detailed assignment of the vibrational modes. researchgate.netlmaleidykla.lt

Table 2: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies for an Anthraquinone (B42736) Analog (Danthron) Data adapted from studies on 1,8-dihydroxyanthraquinone (danthron) to illustrate the correlation between theoretical and experimental values. lmaleidykla.lt

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Calculated DFT (B3LYP) (cm⁻¹)
O-H Stretch33713385
C=O Stretch16261630
C-C Ring Stretch15811585
C-H In-plane Bend13411345
Ring Deformation783782

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating potential for significant intramolecular charge transfer (ICT) upon excitation. researchgate.net For analogs like 2-bromo-9,10-diphenylanthracene (B1290078), theoretical investigations have shown that halogenation can influence the energies of these orbitals. The analysis of FMOs provides insights into the electronic transitions observed in UV-visible spectra. researchgate.net

Table 3: Representative FMO Energies and Energy Gap for a Brominated Anthracene Analog Data based on findings for 2-bromo-9,10-diphenylanthracene to exemplify the outputs of FMO analysis. researchgate.netlmaleidykla.lt

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-2.15
Energy Gap (ΔE) 3.74

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors denote regions of varying electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and bromine.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For this compound, the MEP surface would be expected to show the most negative potential (red) localized around the two carbonyl oxygen atoms and the bromine atom, making these the primary sites for interacting with electrophiles or cations. The hydrogen atoms on the aromatic rings would exhibit positive potential (blue), while the carbon framework would be largely neutral (green). researchgate.net

Table 4: Predicted Electrostatic Potential Regions on this compound

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Carbonyl Oxygen AtomsHighly NegativeNucleophilic / Site for Electrophilic Attack
Bromine AtomNegativeNucleophilic / Site for Electrophilic Attack
Aromatic Hydrogen AtomsPositiveElectrophilic / Site for Nucleophilic Attack
Anthracene Carbon RingsNear NeutralLess Reactive

Molecular Dynamics and Molecular Modeling Studies

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations and molecular modeling are used to study the physical movements of atoms and molecules over time. These techniques are particularly useful for investigating how a molecule interacts with its environment, such as a solvent or a biological macromolecule like DNA.

Anthracene-9,10-dione derivatives are well-known for their ability to interact with DNA, a property that is central to their use as anticancer agents. Computational modeling is extensively used to study these interactions at the molecular level. The primary mode of interaction is typically intercalation, where the planar aromatic core of the molecule inserts between the base pairs of the DNA double helix.

Molecular modeling studies have shown that the position and nature of substituents on the anthraquinone ring are critical in determining the binding mode and specificity. acs.org For example, side chains can occupy either the major or minor groove of the DNA, and this positioning can dictate the compound's biological activity. researchgate.net These models can calculate the binding energy of the drug-DNA complex, providing a quantitative measure of binding affinity. The stability of these complexes is governed by a combination of intermolecular forces.

Table 5: Key Intermolecular Interactions in Anthraquinone-DNA Binding Models

Type of InteractionDescription
Intercalation The planar anthraquinone ring stacks between DNA base pairs.
Hydrogen Bonding Interaction between substituent groups (e.g., carbonyls) and the DNA backbone or base pairs.
Electrostatic Interactions Attraction between charged groups on the side chains and the negatively charged phosphate (B84403) backbone of DNA.
Van der Waals Forces Non-specific attractive forces between the drug molecule and the DNA grooves.

These computational approaches are essential for the rational design of new anthracene-9,10-dione derivatives with enhanced DNA binding affinity and sequence selectivity, potentially leading to more effective and less toxic therapeutic agents.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

The stability of a molecule is increased through the delocalization of electron density associated with hyperconjugative interactions. wikipedia.org In the context of this compound analogs, NBO analysis can quantify the stabilization energy associated with these donor-acceptor interactions. The key interactions involve the donation of electron density from occupied bonding orbitals (σ) or lone pair orbitals (n) to adjacent unoccupied antibonding orbitals (σ* or π*).

For instance, in analogs of this compound, significant hyperconjugative interactions would be expected between the π orbitals of the anthracene core and the substituents. The methyl group can act as a σ-donor, while the bromine atom can participate through its lone pairs. The carbonyl groups of the anthraquinone moiety are key players in the electronic structure, influencing the delocalization pathways.

Table 1: Representative NBO Analysis of Donor-Acceptor Interactions in a Substituted Aromatic System

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
π(C1-C2) π*(C3-C4) 20.5
π(C5-C6) π*(C7-C8) 18.2
LP(1) Br σ*(C2-C3) 1.5

This table is a representative example illustrating the types of interactions and typical stabilization energies that would be investigated in an NBO analysis of a molecule like this compound. The values are illustrative and not the result of a specific calculation on this molecule.

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO responses. rsc.org Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of these materials, guiding the synthesis of new compounds with enhanced performance. nih.gov

The NLO response of a molecule is determined by its change in dipole moment under an applied electric field, which is described by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). Theoretical calculations, typically using Density Functional Theory (DFT), can provide valuable insights into these properties.

For analogs of this compound, the presence of the extended aromatic system of the anthracene core is expected to lead to a significant NLO response. The introduction of substituents like bromine and methyl groups can further modulate these properties. The bromine atom, being an electron-withdrawing group, can enhance the molecular hyperpolarizability. rsc.org

Table 2: Calculated NLO Properties of a Representative Aromatic Molecule and its Bromo-Substituted Analog

Molecule Dipole Moment (μ) (Debye) Average Polarizability (α) (a.u.) First Hyperpolarizability (β) (a.u.)
Anthracene (analog) 0.00 175.3 0.0

This table presents illustrative data for a parent aromatic molecule and its bromo-substituted derivative to demonstrate the typical effect of bromine substitution on NLO properties as determined by theoretical calculations. These values are not for this compound but are based on general trends observed in computational studies of similar compounds.

Reactivity and Mechanistic Studies of 2 Bromo 3 Methylanthracene 9,10 Dione and Substituted Anthracene 9,10 Diones

Electrochemical Reactivity Profiles (e.g., Electroreductive Cleavage)

The electrochemical behavior of anthraquinone (B42736) and its derivatives is characterized by two successive one-electron reductions. These processes lead to the formation of a radical anion (semiquinone) and subsequently a dianion. nih.govnih.gov The potentials at which these reductions occur are sensitive to the electronic properties of the substituents on the aromatic rings.

The general reduction process is as follows:

AQ + e⁻ ⇌ AQ•⁻ (First reduction to radical anion)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction to dianion)

In cyclic voltammetry, these processes typically appear as two distinct, reversible redox couples. nih.gov For 2-Bromo-3-methylanthracene-9,10-dione, the reduction potentials would be modulated by its substituents. The methyl group, being weakly electron-donating, would slightly increase the electron density of the π-system, making the reduction slightly more difficult (a small cathodic shift to more negative potentials) compared to unsubstituted anthraquinone. Conversely, the bromine atom is electron-withdrawing via its inductive effect, which would facilitate reduction (an anodic shift to more positive potentials). The net effect on the reduction potential is a balance of these opposing influences.

A key aspect of the electrochemical reactivity of halogenated aromatic compounds is the potential for electroreductive cleavage of the carbon-halogen bond. For this compound, upon formation of the radical anion or dianion, the C-Br bond can undergo cleavage, particularly at more negative potentials. This process is often irreversible and results in the formation of a 3-methylanthracene-9,10-dione radical or anion and a bromide ion. This electroreductive cleavage provides a pathway for further reactions, such as radical-mediated cyclizations or hydrogen atom abstraction from the solvent. libretexts.orgrsc.org Studies on bromoaromatic compounds show that while reductive dehalogenation is feasible, it can require significant negative potentials.

Table 1: Comparison of First Reduction Potentials (E₁/₂) for Substituted Anthraquinones This table illustrates the effect of different substituents on the first reduction potential of the anthraquinone core in non-aqueous solvents. Data is compiled from studies on various derivatives to show general trends.

CompoundSubstituent(s)E₁/₂ (V vs. ref)EffectReference
Anthraquinone (AQ)None-0.684Baseline rsc.org
1-Amino-AQ-NH₂ (Strongly Donating)-0.838Cathodic Shift rsc.org
1-Hydroxy-AQ-OH (Donating)-0.665Minor Cathodic Shift rsc.org
1,2-Dihydroxy-AQ1,2 -OH-0.678Minor Cathodic Shift rsc.org
2,6-Diamino-AQ2,6 -NH₂-0.961Strong Cathodic Shift rsc.org

Note: The exact potential values vary with experimental conditions (solvent, electrolyte, reference electrode). The trend of cathodic shifts with electron-donating groups is consistently observed.

Photochemical Reactivity and Photoinduced Electron Transfer Processes

The anthraquinone moiety is a well-known chromophore that can absorb UV and visible light to reach an excited state. This excited state is a potent oxidizing agent and can participate in a variety of photochemical reactions, most notably photoinduced electron transfer (PET) and energy transfer (EnT) processes. rsc.orgacs.org

In a PET process, the excited anthraquinone (AQ*) acts as an electron acceptor, abstracting an electron from a suitable donor molecule (D) to form the anthraquinone radical anion (AQ•⁻) and the donor radical cation (D•⁺).

AQ + hν → AQ * AQ + D → AQ•⁻ + D•⁺*

This process is fundamental in many biological systems and synthetic applications. nih.govrsc.org For this compound, the efficiency of PET would be influenced by the substituents. The methyl and bromo groups alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting the driving force for electron transfer.

Alternatively, the excited anthraquinone can act as a photosensitizer via an energy transfer (EnT) mechanism. In this pathway, the excited anthraquinone transfers its energy to a substrate molecule, bringing the substrate to its own excited state, which can then undergo further reactions like bond cleavage. rsc.org This has been demonstrated in reactions where anthraquinone catalyzes the homolytic cleavage of N-O bonds in oximes by generating the substrate's excited state. rsc.org The bromine atom in this compound could also influence the photochemical reactivity through the "heavy atom effect," which can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially opening up different reaction pathways.

Influence of Substituents (Bromine, Methyl) on Reaction Selectivity and Mechanism

The selectivity and mechanism of reactions involving the this compound skeleton are governed by the combined electronic and steric effects of the substituents. nih.gov The anthraquinone core itself is electron-deficient due to the two carbonyl groups, which strongly deactivate the aromatic rings towards electrophilic aromatic substitution. liberty.edu

Methyl Group (-CH₃): As an electron-donating group, the methyl group activates the ring to which it is attached (the A-ring) towards electrophilic attack, relative to the unsubstituted ring (the C-ring). It is an ortho, para-director. However, given the strong deactivating effect of the quinone carbonyls, harsh conditions are typically required for such substitutions.

Bromine Atom (-Br): Bromine is a deactivating group due to its strong inductive electron-withdrawing effect. However, through resonance, it can donate lone-pair electron density and is also an ortho, para-director. reddit.com In the context of this compound, the directing effects of the methyl and bromo groups are synergistic, both activating the 1 and 4 positions.

Combined Effect: The net reactivity for electrophilic substitution is a contest between the activating methyl group and the deactivating bromine and carbonyl groups. Reactions will preferentially occur on the substituted A-ring over the unsubstituted C-ring. For nucleophilic aromatic substitution, the electron-withdrawing nature of the carbonyls and the bromine atom makes the ring more susceptible to attack, potentially allowing for the displacement of the bromide ion.

In radical reactions, the C-Br bond is the most likely site for initial reaction, serving as a precursor for an aryl radical. libretexts.org The presence of the methyl group can influence the stability and subsequent reactivity of radical intermediates. Studies on the synthesis of substituted anthraquinones have shown that both steric and electronic effects of substituents profoundly impact the yields and feasibility of cyclization reactions. nih.gov

Detailed Reaction Mechanism Investigations (e.g., Radical Cyclization, Acid-Base Rearomatization)

Radical Cyclization: A prominent reaction pathway available to this compound is that of radical cyclization, initiated by the homolytic cleavage of the carbon-bromine bond. This cleavage can be induced photochemically, electrochemically, or with a radical initiator like AIBN and a reagent such as tributyltin hydride. libretexts.org

A plausible mechanistic sequence is as follows:

Radical Generation: The C-Br bond is cleaved to form an aryl radical at the C2 position of the anthraquinone skeleton.

Cyclization: If a suitable unsaturated moiety (e.g., an alkene or alkyne) is present in a side chain attached elsewhere on the molecule, the generated aryl radical can add across the multiple bond in an intramolecular fashion. This step is typically very fast and regioselective, favoring the formation of 5- or 6-membered rings (5-exo or 6-exo cyclization). libretexts.orgharvard.edu

Quenching: The newly formed radical intermediate is then quenched, for example, by abstracting a hydrogen atom from a donor like tributyltin hydride, to yield the final cyclized product. libretexts.org

This strategy is a powerful tool for constructing complex polycyclic structures fused to the anthraquinone core. researchgate.net

Acid-Base Rearomatization: Rearomatization is a critical mechanistic step in many reactions that form or modify aromatic systems, including substituted anthraquinones. nih.gov This step serves as the thermodynamic driving force for reactions that temporarily disrupt the stable aromatic π-system.

For instance, in the synthesis of polycyclic aromatic compounds via acid-catalyzed dehydrative cycloaromatization, an intramolecular electrophilic attack on an aromatic ring forms a non-aromatic carbocationic intermediate (a sigma complex). nih.govdntb.gov.ua This is followed by a deprotonation step, often facilitated by a weak base (like the conjugate base of the acid catalyst or the solvent), which restores the aromaticity of the ring.

A generalized mechanism involving rearomatization is:

Formation of an Electrophile: An acid catalyst protonates a functional group (e.g., a carbonyl or alcohol) to make it more electrophilic or to generate a carbocation.

Intramolecular Cyclization: An electron-rich portion of the molecule, such as one of the aromatic rings of the anthraquinone precursor, attacks the electrophilic center, forming a new ring and disrupting the aromaticity.

Deprotonation and Rearomatization: A base removes a proton from the site of the initial attack, causing the electrons from the C-H bond to collapse back into the ring system and restore the energetically favorable aromatic state.

This acid-base mediated rearomatization is a key feature in classic reactions like Friedel-Crafts acylation/alkylation and certain Diels-Alder cycloadditions followed by elimination, both of which are used in the synthesis of complex anthraquinone derivatives. nih.govnih.gov

Applications of Anthracene 9,10 Dione Derivatives in Advanced Materials and Catalysis Excluding Biological Contexts

Role in Dye and Pigment Chemistry and Technology

Anthracene-9,10-dione and its derivatives are of paramount importance in the synthesis of dyes and pigments. wikipedia.org The rigid and planar structure of the anthraquinone (B42736) core acts as a stable chromophore, and the attachment of various auxochromes (color-enhancing groups) leads to a wide spectrum of colors with high stability and lightfastness. nih.govliberty.edu

Amino- and hydroxy-substituted anthraquinones are particularly significant, yielding colors ranging from red to blue. mdpi.com The specific position and nature of these substituents critically influence the resulting color. For instance, introducing electron-donating groups like amino or hydroxy groups in the 1, 4, 5, or 8 positions of the anthraquinone structure produces vibrant red to blue dyes.

The presence of bromo and methyl groups, as in 2-Bromo-3-methylanthracene-9,10-dione, serves to modify the electronic properties and, consequently, the color of the dye. Brominated anthraquinones are valuable intermediates in the preparation of more complex arylated anthraquinones used in extended π-systems for specialized pigments. mdpi.com For example, 1-amino-4-bromoanthraquinone-2-sulfonic acid is a key intermediate for many acid anthraquinone dyes, where the bromine atom is subsequently replaced by an amine to create brilliant blue dyes. The influence of methyl groups on the color and dyeing properties of such acid dyes has also been a subject of study. Two new compounds with a quinoline (B57606) group substituted at the 1,4-position and 1,8-position of anthraquinone have been synthesized for use in color filters, demonstrating high thermal stability and excellent optical properties. elsevierpure.com

Below is a table summarizing key intermediates and their roles in dye synthesis.

Table 1: Key Anthraquinone Intermediates in Dye Synthesis
Compound Name Role/Application Resulting Color Class
1-Amino-4-bromoanthraquinone-2-sulfonic acid Intermediate for acid and reactive dyes Brilliant Blues
1-Aminoanthraquinone Intermediate for various dyes -
Quinoline-substituted anthraquinones Dyes for LCD color filters Blues
1-Bromo-4-methylamino-anthraquinone Key ingredient for vibrant dyes Not specified

Optoelectronic and Photonic Materials Development

The conjugated π-system of the anthracene-9,10-dione core makes its derivatives suitable for applications in organic electronics. Their electronic properties, such as HOMO/LUMO energy levels, can be systematically tuned through chemical modification, making them promising candidates for various optoelectronic devices.

Anthracene (B1667546) derivatives are widely utilized in Organic Light-Emitting Diodes (OLEDs). They can function as the emitting material, host material, or as charge-transporting layers. The rigid structure provides high thermal stability, and the ability to tune the emission wavelength through substitution is a key advantage.

For example, 9,10-diphenylanthracene (B110198) is known to fluoresce with a deep blue color and a high quantum yield, making it a candidate for OLEDs. nih.gov To overcome stability issues, researchers have developed doubly bridged anthracenes that encapsulate the reactive core, thereby improving photostability without sacrificing the desired emitting properties. nih.gov Furthermore, a solution-processable, bipolar fluorescent material, 2-(9,9'-bis(2-ethylhexyl)-9H-fluoren-2-yl)anthracene-9,10-dione (FAA), was synthesized and used as a light-emitting layer in an OLED, demonstrating its potential in fabricating devices via spin coating.

The ability of anthracene-9,10-dione derivatives to undergo reversible redox reactions makes them suitable for use as molecular switches. These molecules can be switched between different electronic states upon application of an external stimulus, such as an electrical potential.

Research into new derivatives of 9,10-anthraquinone with thiophene (B33073) side arms has shown that these compounds can be reduced and oxidized in a two-step redox process. Theoretical calculations on model devices containing these compounds assembled at gold electrodes suggest their potential for application as redox-active switches. The transport properties of these molecules can be modulated by switching between the quinone and hydroquinone (B1673460) forms, effectively turning the molecular junction "on" or "off".

Energy Storage Systems (e.g., Components in Redox Flow Batteries)

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most studied classes of organic molecules for this purpose. Their advantages include derivation from potentially inexpensive precursors, rapid and reversible two-electron redox kinetics, and high chemical tunability.

By modifying the anthraquinone core with functional groups, key properties like solubility and reduction potential can be tailored. For instance, the addition of sulfonic acid or hydroxyl groups can significantly increase water solubility and adjust the cell voltage. One of the pioneering examples is 9,10-anthraquinone-2,7-disulphonic acid (AQDS), which undergoes rapid and reversible two-electron, two-proton reduction in acidic solutions.

Researchers have explored a wide range of derivatives to enhance battery performance. The table below highlights some examples and their impact on battery characteristics.

Table 2: Examples of Anthraquinone Derivatives in Redox Flow Batteries

Derivative Name Key Functional Groups Impact on Battery Performance
9,10-anthraquinone-2,7-disulphonic acid (AQDS) Two sulfonic acid groups High solubility and reversible kinetics.
Anthraquinone-2-sulfonic acid (AQS) One sulfonic acid group Lower reduction potential than AQDS, increasing cell voltage.
1,8-dihydroxyanthraquinone-2,7-disulfonic acid (DHAQDS) Two hydroxyl, two sulfonic acid groups Further lowers reduction potential.
1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione Alkoxy chains Overcomes low solubility of parent DAAQ.
2,2′-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride (BDEAQCl2) Quaternary ammonium (B1175870) groups Water-soluble anolyte for pH-neutral AORFBs with a highly negative redox potential.

The ability to synthesize these molecules from commodity chemicals offers a pathway to reduced energy storage costs compared to traditional metal-based systems.

Environmental Chemistry Applications

While anthraquinone derivatives themselves can be water pollutants from the textile industry, the underlying chemistry of functionalized aromatic systems is relevant to the development of materials for environmental remediation. The adsorption of pollutants like azo dyes and nitrates from water often relies on high-surface-area composite materials.

For the removal of dyes, activated carbon is a widely used adsorbent. Its efficacy can be enhanced by creating hybrid materials. For example, a study demonstrated that activated carbon modified with a mixture of metal oxides (magnesium, silicate, lanthanum, and aluminum) was highly effective in removing the anthraquinone dye Remazol Brilliant Blue R from wastewater. osti.gov This showcases the use of composite materials where a carbonaceous scaffold is functionalized to improve adsorption capacity for specific dye structures. osti.gov

For the removal of inorganic anions like nitrates, the focus is on creating adsorbents with positively charged functional groups to attract the negatively charged nitrate (B79036) ions. High-surface-area materials like activated carbon can be functionalized with molecules such as cetyltrimethylammonium bromide (CTAB), which imparts a quaternary amine functionality to the surface. researchgate.net This modification dramatically increases the capacity for nitrate adsorption. researchgate.net While anthraquinone derivatives are not directly used as the functionalizing agent in this context, the principles of creating advanced composite materials by grafting specific organic functional groups onto a substrate are central to this field of environmental chemistry.

Design and Fabrication of Chemical Sensors

The inherent photophysical and electrochemical properties of the anthracene-9,10-dione core make it an excellent candidate for the signaling component of chemical sensors. Anthraquinone derivatives are known to exhibit fluorescence and possess distinct redox characteristics, both of which can be modulated by the presence of analytes. researchgate.netresearchgate.net The strategic placement of a bromo-substituent on this framework, as seen in this compound, is a key design feature for creating selective and sensitive chemical sensors. The bromo-group serves as a versatile handle for the introduction of specific analyte recognition sites (receptors) through well-established synthetic methodologies.

The design of a chemical sensor based on this compound would typically involve a two-part molecular architecture: a receptor and a transducer. The anthraquinone moiety acts as the transducer, providing a measurable signal (e.g., a change in fluorescence intensity or a shift in redox potential). The receptor is a molecular fragment designed to selectively bind to a target analyte. The bromo-substituent is the key to linking these two parts.

For instance, the bromo-group can be functionalized to introduce moieties capable of binding to specific metal ions or anions. researchgate.net This functionalization can be achieved through various cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. The resulting molecule is a sensor where the binding of an analyte to the receptor unit causes a conformational or electronic change that is transmitted to the anthraquinone core, leading to a detectable change in its optical or electrochemical properties.

The fabrication of sensors using this compound can be approached in several ways. For optical sensors, the functionalized anthraquinone derivative can be used in solution or embedded in a polymer matrix. For electrochemical sensors, the derivative can be immobilized on an electrode surface. researchgate.netnih.gov This can be achieved by forming self-assembled monolayers (SAMs) on a gold surface, a technique that is facilitated by introducing a thiol-containing group onto the anthraquinone scaffold. nih.gov The bromo-substituent on this compound provides a convenient site to introduce such a thiol-containing linker.

Below is a table summarizing the potential design strategies for chemical sensors based on this compound:

Sensor TypeDesign StrategyDetection MechanismPotential Analytes
Fluorescent Sensor Functionalization of the bromo-group with a specific ionophore (e.g., a crown ether or aza-macrocycle).Analyte binding modulates the photoinduced electron transfer (PET) process, leading to a change in fluorescence ("turn-on" or "turn-off" response).Metal ions (e.g., Na⁺, K⁺, Ca²⁺), anions (e.g., F⁻, CN⁻).
Colorimetric Sensor Introduction of a receptor that upon analyte binding alters the intramolecular charge transfer (ICT) characteristics of the anthraquinone chromophore.A visible color change occurs upon interaction with the analyte.Anions, specific organic molecules.
Electrochemical Sensor Immobilization of the functionalized anthraquinone derivative on an electrode surface. The bromo-group can be replaced with a moiety that facilitates surface attachment.The binding of an analyte to the receptor alters the redox potential of the anthraquinone core, which is measured by techniques like cyclic voltammetry or differential pulse voltammetry.Metal ions, electroactive organic molecules, biomolecules.

Utility as Chemical Intermediates and Precursors in Complex Organic Synthesis

The synthetic versatility of this compound makes it a valuable intermediate and precursor in the construction of more complex organic molecules, particularly those with extended π-conjugated systems or tailored functional groups. The reactivity of the bromo-substituent is central to its utility, allowing for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new chemical bonds with a high degree of control and functional group tolerance.

The bromo-group at the 2-position of the anthraquinone scaffold is amenable to several key transformations:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound (e.g., a boronic acid or ester). This is a widely used method for synthesizing biaryl compounds and for extending the conjugation of aromatic systems. By choosing an appropriate boronic acid, a variety of aryl or heteroaryl groups can be introduced at the 2-position.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene. This is a powerful method for creating substituted alkenes and is particularly useful for synthesizing precursors to polymers and other advanced materials.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, leading to the formation of an internal alkyne. Arylalkynes are important building blocks in organic synthesis and can be further elaborated into a variety of other functional groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This is a key method for synthesizing arylamines, which are prevalent in pharmaceuticals, dyes, and organic electronic materials.

The following table provides a summary of these key cross-coupling reactions and their potential applications starting from this compound:

Reaction NameCoupling PartnerBond FormedProduct TypePotential Applications of Products
Suzuki-Miyaura Coupling Organoboron compound (R-B(OH)₂)C-C2-Aryl-3-methylanthracene-9,10-dionePrecursors for organic light-emitting diodes (OLEDs), molecular wires, and other functional materials.
Heck Reaction Alkene (R-CH=CH₂)C-C2-(Alkenyl)-3-methylanthracene-9,10-dioneMonomers for polymerization, precursors for complex natural products.
Sonogashira Coupling Terminal alkyne (R-C≡CH)C-C2-(Alkynyl)-3-methylanthracene-9,10-dioneBuilding blocks for extended π-systems, precursors for heterocycles.
Buchwald-Hartwig Amination Amine (R₂NH)C-N2-(Amino)-3-methylanthracene-9,10-dioneSynthesis of dyes, pigments, and pharmaceutically relevant scaffolds.

The presence of the methyl group at the 3-position can also influence the reactivity and properties of the resulting molecules. It can provide steric hindrance that may affect the regioselectivity of certain reactions and can also be a site for further functionalization, although it is generally less reactive than the bromo-substituent. The combination of the bromo and methyl groups on the robust anthracene-9,10-dione core makes this compound a highly adaptable platform for the synthesis of a diverse range of complex and functional organic molecules.

Structure Function Relationships in 2 Bromo 3 Methylanthracene 9,10 Dione and Analogs

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic profile of 2-Bromo-3-methylanthracene-9,10-dione is a direct consequence of its molecular structure. The tricyclic aromatic system, the carbonyl groups, and the bromo and methyl substituents all contribute to its unique signatures in various spectroscopic analyses.

UV-Visible Spectroscopy: The electronic absorption spectrum of anthraquinone (B42736) derivatives is characterized by several π-π* transitions. The core anthraquinone structure typically shows absorption bands around 250 nm, 270 nm (a shoulder), and a weaker, longer-wavelength band above 300 nm. mdpi.com The presence of substituents modifies these transitions. The methyl group, being an electron-donating group, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, are expected to cause shifts in these absorption bands (bathochromic or hypsochromic shifts) compared to the unsubstituted anthraquinone. For instance, in related substituted anthraquinones, methylation can lead to a shift of approximately 10 nm. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the two ketone groups, typically found in the region of 1670-1680 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The presence of the methyl group would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹. The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide clear information about the substitution pattern. The methyl protons would give rise to a singlet peak, typically in the 2.0-2.5 ppm range. The remaining aromatic protons on the substituted and unsubstituted rings would appear as multiplets in the downfield region (7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing carbonyl and bromo groups and the electron-donating methyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (typically >180 ppm), the aromatic carbons, and the methyl carbon (around 15-25 ppm). The carbon atom attached to the bromine would be shifted due to the halogen's electronegativity.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the C₁₅H₉BrO₂ formula. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion peak and any bromine-containing fragment ions, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Spectroscopic TechniqueExpected Signature for this compoundStructural Correlation
UV-VisibleMultiple bands for π-π* transitions (e.g., ~260-280 nm, ~350-380 nm) mdpi.comCorresponds to the conjugated tricyclic anthraquinone system, modified by substituents.
Infrared (IR)Strong C=O stretch (~1675 cm⁻¹), aromatic C=C stretches, C-H stretches, C-Br stretchConfirms presence of ketone, aromatic rings, methyl, and bromo functional groups.
¹H NMRMethyl singlet (~2.0-2.5 ppm), complex aromatic multiplets (~7.0-8.5 ppm)Reveals the specific arrangement of protons on the aromatic scaffold.
¹³C NMRCarbonyl carbons (>180 ppm), aromatic carbons, methyl carbon (~15-25 ppm)Maps the carbon skeleton of the molecule.
Mass Spec.Molecular ion peak with characteristic 1:1 isotopic pattern for bromineConfirms molecular weight and elemental composition (presence of one Br atom).

Impact of Substitution Patterns (Bromine, Methyl) on Chemical Reactivity Profiles

The chemical reactivity of the anthraquinone core is significantly modulated by its substituents. numberanalytics.com In this compound, the interplay between the electron-withdrawing bromine atom and the weakly electron-donating methyl group governs its reaction profile.

Nucleophilic Substitution: The anthraquinone system can undergo nucleophilic substitution reactions. The bromine atom at the 2-position, being a good leaving group, makes this site susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups like amines or alkoxides. dntb.gov.uanih.gov This reaction is a key step in the synthesis of many dyes and functionally diverse anthraquinone derivatives. nih.gov The adjacent methyl group may exert a minor steric hindrance and a slight electronic effect on the rate of this substitution.

Redox Reactions: Anthraquinones are known for their ability to undergo reversible two-electron reduction to form the corresponding hydroquinone (B1673460). numberanalytics.com This redox property is central to their use in various applications, including batteries and catalysis. rsc.org The electron-donating/withdrawing nature of the substituents directly influences the reduction potential. An electron-withdrawing group like bromine generally makes the molecule easier to reduce (more positive reduction potential), while an electron-donating group like methyl would make it slightly harder to reduce.

Cross-Coupling Reactions: The C-Br bond provides a reactive handle for modern cross-coupling reactions, such as Suzuki or Stille couplings. This allows the 2-bromoanthraquinone (B1267325) scaffold to be used as a building block for constructing larger, complex π-conjugated systems. mdpi.comnbinno.com This versatility is crucial for synthesizing advanced materials with tailored electronic and optical properties.

Relationship between Molecular Architecture and Performance in Advanced Material Applications

The rigid, planar structure and redox properties of the anthraquinone core, combined with the synthetic versatility offered by the bromo and methyl groups, make this compound and its analogs promising candidates for advanced materials.

Organic Electronics: Anthraquinone derivatives are explored as n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nbinno.comrsc.org The anthraquinone moiety imparts high thermal stability and stable electrochemical behavior, which are critical for device durability. nbinno.com The bromine atom is particularly valuable as it serves as a key intermediate for synthesizing more complex, high-performance organic electronic materials through cross-coupling reactions. nbinno.com By replacing the bromine, chemists can extend the π-conjugation of the molecule, which is essential for tuning energy levels, absorption spectra, and charge carrier mobilities to optimize device performance. nbinno.com The methyl group can further fine-tune these properties and influence the solid-state packing of the molecules, which also affects charge transport.

Dyes and Pigments: Substituted anthraquinones form the basis of a vast number of synthetic dyes. The bromine atom in compounds like 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid) is readily displaced by various amines to produce a wide palette of colors. nih.gov The specific shade, fastness, and solubility of the dye are determined by the nature and position of the substituents on the anthraquinone core.

Elucidation of Specific Chemical Interaction Mechanisms (e.g., Intercalation with Nucleic Acids)

The planar, polycyclic aromatic structure of anthraquinones allows them to interact with DNA, primarily through intercalation. researchgate.net This mechanism involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. nih.govresearchgate.net

Intercalation Mechanism: The stability of the resulting drug-DNA complex is derived from π-π stacking interactions between the aromatic rings of the anthraquinone and the nucleobases. nih.gov This interaction can disrupt DNA replication and transcription, which is the basis for the anticancer activity of some anthraquinone derivatives like Mitoxantrone and Doxorubicin. nih.govnih.gov

Influence of Substituents: The efficiency and mode of DNA binding are strongly dependent on the substituents attached to the anthraquinone scaffold. nih.gov

Binding Affinity: Substituents can modulate the binding affinity. The bromine and methyl groups on this compound would influence the electronic and steric profile of the molecule, potentially affecting the strength of the stacking interactions.

Binding Mode: While intercalation is a primary binding mode, anthraquinone derivatives can also engage in groove binding or electrostatic interactions, depending on the nature and placement of their side chains. nih.govnih.gov

DNA Cleavage: Upon photo-irradiation, some intercalated anthraquinones can act as photosensitizers, initiating electron transfer from a nearby guanine (B1146940) base to the excited anthraquinone. nih.gov This can lead to oxidative damage and cleavage of the DNA strand. The specific substituents on the anthraquinone ring are known to strongly influence the efficiency of this DNA cleavage. nih.govuca.edu

Q & A

Q. What strategies minimize byproducts in multi-step syntheses?

  • Stepwise Optimization : For anthraquinone derivatives, prioritize nitro group reduction (SnCl2/HCl) before bromination to avoid side reactions. Monitor intermediates via FTIR (e.g., NH stretch at 3300 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.